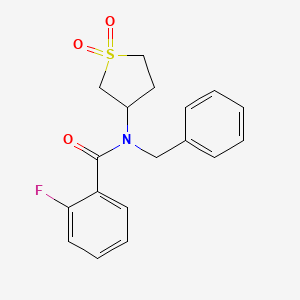![molecular formula C16H14N6S B12135532 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[4-甲基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}甲基)-1H-苯并咪唑是一种复杂的有机化合物,其特征在于通过硫代桥连接到三唑环的苯并咪唑核心。
准备方法
合成路线和反应条件
2-({[4-甲基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}甲基)-1H-苯并咪唑的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和二硫化碳在碱性条件下的环化反应合成。
吡啶环的连接: 吡啶环是通过亲核取代反应引入的,其中吡啶衍生物与三唑中间体反应。
苯并咪唑核心的形成: 苯并咪唑核心是通过涉及邻苯二胺和羧酸衍生物的缩合反应合成的。
连接三唑环和苯并咪唑环: 最后一步涉及硫代桥的形成,连接三唑环和苯并咪唑环。这通常通过使用硫醇试剂的硫醇化反应来实现。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高收率和纯度。这可能包括使用先进的催化剂、反应条件的高通量筛选以及连续流化学技术。
化学反应分析
反应类型
2-({[4-甲基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}甲基)-1H-苯并咪唑经历各种化学反应,包括:
氧化: 硫代基团可以被氧化形成亚砜或砜。
还原: 吡啶环上的硝基可以被还原成胺。
取代: 苯并咪唑环上的氢原子可以通过亲电芳香取代反应被各种官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用还原剂如氢化铝锂或催化氢化。
取代: 亲电芳香取代反应通常使用卤素(例如,氯、溴)和路易斯酸(例如,氯化铝)等试剂。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 卤代苯并咪唑衍生物。
科学研究应用
2-({[4-甲基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}甲基)-1H-苯并咪唑在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为抗菌剂和抗癌剂的潜力。
医药: 探索其在治疗各种疾病中的潜在治疗效果。
工业: 用于开发具有独特性能的新材料。
作用机制
2-({[4-甲基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}甲基)-1H-苯并咪唑的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能靶向参与关键生物过程的酶或受体。
途径: 它可以调节与细胞生长、凋亡和免疫反应相关的信号通路。
相似化合物的比较
类似化合物
噻唑类: 具有类似含硫杂环的化合物。
三唑类: 具有类似三唑环结构的化合物。
苯并咪唑类: 具有类似苯并咪唑核心的化合物。
独特性
2-({[4-甲基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}甲基)-1H-苯并咪唑的独特性在于它结合了苯并咪唑核心、三唑环和吡啶环,通过硫代桥连接。这种独特的结构赋予了独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C16H14N6S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N6S/c1-22-15(11-6-8-17-9-7-11)20-21-16(22)23-10-14-18-12-4-2-3-5-13(12)19-14/h2-9H,10H2,1H3,(H,18,19) |
InChI 键 |
AEZZHVGTFCPMAE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)
![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)
![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)
![N-(2,3-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12135485.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
